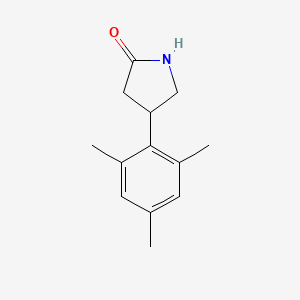

4-Mesitylpyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

55656-96-7 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

4-(2,4,6-trimethylphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C13H17NO/c1-8-4-9(2)13(10(3)5-8)11-6-12(15)14-7-11/h4-5,11H,6-7H2,1-3H3,(H,14,15) |

InChI Key |

OZNXBPHHQBXKFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2CC(=O)NC2)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Mesitylpyrrolidin 2 One and Analogues

Retrosynthetic Analysis and Strategic Disconnections Leading to 4-Mesitylpyrrolidin-2-one

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.infiveable.meyoutube.com For this compound, a primary disconnection breaks the amide bond within the lactam ring, suggesting a γ-amino acid as a direct precursor. This γ-amino acid can be further disconnected, revealing simpler building blocks.

A key strategic disconnection involves breaking the C4-mesityl bond and the C3-C4 bond of the pyrrolidinone ring. This approach points towards a Michael addition reaction as a potential synthetic route. The synthons generated from this disconnection are a mesityl nucleophile and an α,β-unsaturated carbonyl compound. The corresponding synthetic equivalents would be a mesityl organometallic reagent (e.g., mesitylmagnesium bromide or mesityllithium) and an appropriate Michael acceptor like a derivative of itaconic acid or an α,β-unsaturated γ-amino ester.

Another viable retrosynthetic strategy involves a disconnection across the C4-C5 and N1-C2 bonds, which suggests a [3+2] cycloaddition reaction. msu.edu This approach would involve a three-atom component and a two-atom component, such as an azomethine ylide and a substituted alkene. Functional group interconversion (FGI) is also a critical tool in this analysis, allowing for the transformation of one functional group into another to facilitate a key disconnection. lkouniv.ac.in For instance, a hydroxyl group at the 4-position could be a precursor to the mesityl group via a substitution reaction, which simplifies the retrosynthetic analysis to the synthesis of a 4-hydroxypyrrolidin-2-one derivative. tandfonline.com

| Disconnection Strategy | Key Precursors (Synthons) | Potential Forward Reaction |

| Amide Bond Cleavage | γ-(Mesitylamino) acid | Intramolecular cyclization |

| C4-Mesityl & C3-C4 Cleavage | Mesityl anion, α,β-unsaturated carbonyl | Michael Addition |

| C4-C5 & N1-C2 Cleavage | Azomethine ylide, Substituted alkene | [3+2] Cycloaddition |

| Functional Group Interconversion | 4-Hydroxypyrrolidin-2-one | Nucleophilic Substitution |

Development of Novel Synthetic Pathways for this compound

The quest for efficient and versatile methods to synthesize this compound and its analogs has led to the development of several innovative synthetic pathways. researchgate.netnih.govuochb.cz These methods often aim to construct the core pyrrolidinone scaffold with the desired substitution pattern in a single or few steps.

A common approach involves the cyclization of γ-amino esters. tandfonline.com For instance, the reaction of alkylbenzylamines with α-bromoketones and lithio ethyl acetate (B1210297) can generate intermediate γ-aminoesters, which then undergo intramolecular cyclization to form 4-substituted-4-hydroxypyrrolidin-2-ones. tandfonline.com Subsequent modification of the hydroxyl group could then introduce the mesityl group.

Solid-phase synthesis has also been employed to create libraries of 4-substituted γ-lactams. nih.gov This methodology involves attaching an amino acid to a solid support, followed by reaction with β-monomethyl itaconate to form the pyrrolidinone ring. nih.gov This high-throughput approach is valuable for generating a diverse range of derivatives for screening purposes. nih.gov

Multicomponent Reactions in the Synthesis of this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.comorganic-chemistry.orgnih.gov This approach offers significant advantages in terms of step economy and reduced waste generation. jppres.comrug.nl

For the synthesis of pyrrolidinone scaffolds, MCRs can be designed to assemble the ring system and introduce the desired substituents in a single operation. For example, a four-component reaction could potentially involve a primary amine, an aldehyde, a β-ketoester, and a source of the mesityl group. While a specific MCR for this compound is not extensively documented, the principles of MCRs are readily applicable to construct the core structure. The Ugi and Passerini reactions are classic examples of MCRs that form amide bonds and could be adapted for the synthesis of pyrrolidinone precursors. organic-chemistry.org

Cycloaddition Approaches for Constructing the this compound Ring System

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, including the pyrrolidinone ring. msu.edulibretexts.org The [3+2] cycloaddition reaction, in particular, is a well-established method for synthesizing five-membered rings. msu.edursc.org

In the context of this compound synthesis, a [3+2] cycloaddition could involve the reaction of an azomethine ylide with a mesityl-substituted dipolarophile. Azomethine ylides can be generated in situ from the reaction of an α-amino acid with an aldehyde or ketone. The choice of dipolarophile is crucial for introducing the mesityl group at the desired position.

Another approach is the [4+1] cycloaddition, which involves the reaction of a 1,3-diene with a C1 partner. nih.gov While less common for pyrrolidinone synthesis, this strategy could be adapted by using a nitrogen-containing diene. Transition metal-catalyzed cycloadditions, such as [5+2+1] and [6+2] reactions, offer further possibilities for constructing the core ring system, although these are more commonly used for larger rings. illinois.edupku.edu.cn

Asymmetric Synthesis and Stereocontrol in the Formation of Chiral this compound Derivatives

The development of asymmetric methods to control the stereochemistry of the pyrrolidinone ring is of paramount importance, as the biological activity of these compounds is often dependent on their absolute configuration. jchemlett.combeilstein-journals.org Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. du.ac.inmdpi.com

One strategy for achieving stereocontrol is through the use of chiral auxiliaries. du.ac.in A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For example, a chiral auxiliary attached to the nitrogen of the pyrrolidinone precursor can influence the facial selectivity of an incoming nucleophile, such as a mesityl group.

Catalytic asymmetric synthesis represents a more elegant and atom-economical approach. researchgate.net This involves the use of a chiral catalyst to control the stereochemistry of the reaction. For instance, a chiral Lewis acid could be used to catalyze a Michael addition reaction, leading to the formation of an enantiomerically enriched this compound. Biohydroxylation, using enzymes like Sphingomonas sp. HXN-200, has been shown to be an effective method for the regio- and stereoselective hydroxylation of pyrrolidin-2-ones, which can then be further functionalized. acs.org This biocatalytic approach can provide access to enantiopure (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones. acs.org

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. snu.ac.krijnc.ir These principles focus on aspects such as atom economy, the use of less hazardous chemicals, and energy efficiency. acs.orgwordpress.com

In the synthesis of this compound, green chemistry can be implemented in several ways. The use of catalytic methods, for example, is inherently greener than stoichiometric reactions as it reduces the amount of waste generated. acs.orgkahedu.edu.in Water is an ideal green solvent, and developing synthetic routes that can be performed in aqueous media is a key goal. kahedu.edu.in The use of renewable starting materials and the design of reactions that are energy-efficient, for instance by using microwave irradiation, also contribute to a more sustainable synthesis. ijnc.ir

Catalytic Strategies (e.g., NHC-Catalysis) in this compound Production

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations. chalmers.se Their ability to act as umpolung catalysts, reversing the normal polarity of functional groups, makes them particularly useful in organic synthesis. beilstein-journals.org

In the context of pyrrolidinone synthesis, NHCs can be used to catalyze the formation of the ring system through various mechanisms. For instance, NHC-catalyzed annulation reactions can provide access to functionalized γ-lactams. The cooperative catalysis between NHCs and Brønsted acids has been shown to be a powerful tool for the stereoselective synthesis of functionalized pyrrolidin-2-ones. beilstein-journals.org NHC-catalyzed radical reactions have also been developed for the synthesis of 2-pyrrolidinone (B116388) derivatives. researchgate.net This involves the generation of an NHC-bound ketyl radical which can undergo cyclization and coupling reactions. researchgate.net Furthermore, the synergistic use of NHC and palladium catalysis has enabled the synthesis of complex pyrrolidinone structures. rsc.org

| Catalyst Type | Reaction | Key Features |

| N-Heterocyclic Carbene (NHC) | Annulation | Umpolung reactivity, formation of γ-lactams. |

| NHC/Brønsted Acid | Cooperative Catalysis | Stereoselective synthesis of functionalized pyrrolidin-2-ones. beilstein-journals.org |

| NHC-Catalyzed Radical | Radical Cyclization | Formation of 2-pyrrolidinone derivatives via radical intermediates. researchgate.net |

| NHC/Palladium | Synergistic Catalysis | Synthesis of complex pyrrolidinone structures. rsc.org |

| Ru-NHC | Domino Reaction | α-Alkylation of N-acetylpyrrolidinone. nih.gov |

Mechanistic Investigations into 4 Mesitylpyrrolidin 2 One Formation and Reactivity

Elucidation of Reaction Mechanisms for the Synthesis of 4-Mesitylpyrrolidin-2-one

The synthesis of N-aryl pyrrolidinones, such as this compound, can be achieved through several mechanistic pathways. A common and effective method is the intramolecular cyclization of a suitable precursor, typically a γ-aminobutyric acid derivative.

One plausible pathway involves the cyclization of 4-amino-3-mesitylbutanoic acid. This reaction is essentially an intramolecular condensation between an amine and a carboxylic acid to form an amide bond within a five-membered ring. The process is often facilitated by heat or the use of coupling agents that activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.

Another significant synthetic route is the reductive amination of diketones with anilines. nih.gov For this compound, this would involve the reaction of a 1,4-dicarbonyl compound with mesitylamine, followed by a reduction and cyclization sequence. For instance, the reaction could proceed through the formation of an enamine or imine intermediate, which then undergoes an intramolecular cyclization and subsequent reduction to yield the pyrrolidinone ring. nih.gov Iridium-catalyzed transfer hydrogenation is a modern and efficient method for this type of transformation. nih.gov

A Smiles-Truce rearrangement offers another novel, metal-free approach to α-arylated pyrrolidinones. nih.govacs.org This cascade process can involve the reaction of an arylsulfonamide with a cyclopropane (B1198618) diester. nih.govacs.org The mechanism proceeds through three key steps:

Nucleophilic Ring-Opening: A base initiates the reaction by deprotonating the sulfonamide, which then acts as a nucleophile to open the activated cyclopropane ring.

Smiles-Truce Aryl Transfer: The resulting enolate intermediate undergoes an intramolecular aryl migration from the sulfonyl group to the α-carbon.

Lactam Formation: The final step is an intramolecular cyclization (lactamization) to form the stable five-membered pyrrolidinone ring. nih.gov

The table below outlines the general components for a representative synthesis of an N-aryl pyrrolidinone.

| Component | Role | Example |

| Starting Material 1 | Amine Source | Mesitylamine |

| Starting Material 2 | Carbonyl Source | γ-Keto acid or 1,4-diketone |

| Catalyst/Reagent | Facilitates Reaction | Acid/Base, Coupling Agent, Metal Catalyst (e.g., Ir-complex) nih.gov |

| Solvent | Reaction Medium | Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-Dioxane (B91453) |

| Conditions | Temperature/Time | Varies; may require heating (e.g., 80-120°C) nih.govmdpi.com |

Kinetic Studies of Transformations Involving the Pyrrolidinone Core of this compound

The pyrrolidinone core is a lactam, a cyclic amide, and its stability and reactivity are of significant interest. Kinetic studies on transformations like hydrolysis (ring-opening) provide quantitative data on the reactivity of this heterocyclic system. The rate of these transformations is influenced by factors such as pH, temperature, and the nature of substituents on the nitrogen and the ring.

Base-catalyzed hydrolysis of N-aryl pyrrolidinones has been a subject of kinetic investigation. mdpi.com The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the carbonyl carbon of the lactam, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the amide bond and opening of the ring to form a γ-amino acid salt.

The rate of hydrolysis is dependent on the concentration of both the pyrrolidinone and the base. For related N-benzoyl pyrrolidines, kinetic studies in a mixture of D₂O and 1,4-dioxane have been performed to determine the rate constants for hydrolysis under various conditions. mdpi.com The electronic nature of the aryl substituent significantly impacts the reaction rate; electron-withdrawing groups on the N-aryl ring generally increase the rate of hydrolysis by stabilizing the negative charge that develops in the transition state.

Kinetic experiments on the cyclization of 4-aminobutyric acid derivatives to form γ-lactams show that these reactions can be very rapid, with half-lives as short as a few seconds at physiological pH and temperature. researchgate.net The rate is pH-dependent and can still be fast even in mildly acidic conditions. researchgate.net

The table below presents hypothetical kinetic data for the hydrolysis of a substituted pyrrolidinone, illustrating the influence of reaction conditions.

| Parameter | Value | Condition |

| Rate Constant (k) | 1.5 x 10⁻⁴ s⁻¹ | 0.4 M NaOD, 70°C |

| Reaction Order (Pyrrolidinone) | 1 | - |

| Reaction Order (Base) | 1 | - |

| Half-life (t₁/₂) | ~77 min | 0.4 M NaOD, 70°C |

| Activation Energy (Ea) | 80 - 100 kJ/mol | Typical range for amide hydrolysis |

Note: The data in this table is illustrative and based on typical values for amide hydrolysis; it does not represent experimentally determined values for this compound specifically.

Understanding Transition States and Reaction Intermediates in this compound Chemistry

The formation and reactions of this compound proceed through a series of high-energy, transient species known as reaction intermediates and transition states. While these species are typically not isolable due to their short lifetimes, their existence is inferred from experimental and computational studies. researchgate.net

Reaction Intermediates: Reaction intermediates are transient molecular entities formed from the reactants on the way to the products. bhu.ac.in In the synthesis of this compound, several types of intermediates can be postulated depending on the reaction mechanism:

Tetrahedral Intermediate: In the base-catalyzed hydrolysis of the pyrrolidinone ring, the initial attack of a hydroxide ion on the carbonyl carbon forms a tetrahedral intermediate. This species features an sp³-hybridized carbon atom bearing a negative charge on the oxygen atom. acs.org Similarly, during the cyclization of a γ-aminobutyric acid derivative, a tetrahedral intermediate is formed upon the intramolecular attack of the amine on the activated carboxylic acid group.

Enolate Intermediate: In syntheses involving the Smiles-Truce rearrangement, an enolate is formed after the initial nucleophilic opening of a cyclopropane ring. nih.gov This intermediate is crucial for the subsequent intramolecular aryl transfer.

Iminium Intermediate: During reductive amination pathways, the reaction of an amine with a carbonyl group can form an iminium ion, which is then reduced. nih.gov

Transition States: A transition state represents the highest energy point along a reaction coordinate, corresponding to a specific molecular configuration where bonds are partially broken and formed. rsc.org

Lactam Formation Transition State: The intramolecular cyclization to form the pyrrolidinone ring proceeds through a highly organized transition state. For the cyclization of 4-amino-3-mesitylbutanoic acid, the transition state involves the approach of the nitrogen nucleophile to the carbonyl carbon, with simultaneous proton transfer and departure of a leaving group (like water). Computational studies on similar lactam formations have shown that this step involves a significant energy barrier. researchgate.net

Hydrolysis Transition State: For the ring-opening hydrolysis, the rate-determining step is often the formation of the tetrahedral intermediate, making the transition state leading to it the highest energy point. acs.org Studies on analogous β-lactams have shown that the structure of this transition state (whether it is "early" or "late") is influenced by the electronic properties of the N-aryl group. acs.orgnih.gov An early transition state would have less bond formation between the nucleophile and the carbonyl carbon, while a late transition state would resemble the tetrahedral intermediate more closely. acs.org

The characteristics of these transient species are summarized in the table below.

| Species | Type | Key Structural Features | Role in Mechanism |

| Tetrahedral Species | Intermediate | sp³-hybridized carbonyl carbon, negative charge on oxygen | Key intermediate in nucleophilic acyl substitution (hydrolysis, formation) |

| Enolate | Intermediate | Negative charge delocalized over C-C-O system | Nucleophile in Smiles-Truce aryl transfer |

| Iminium Ion | Intermediate | Positively charged, sp²-hybridized C=N bond | Electrophile in reductive amination |

| Cyclization TS | Transition State | Partial N-C bond formation, partial leaving group departure | Highest energy point during ring closure |

| Hydrolysis TS | Transition State | Partial O-C bond formation, partial π-bond breaking | Highest energy point during nucleophilic attack for ring-opening |

Chemical Reactivity and Derivatization Strategies for 4 Mesitylpyrrolidin 2 One

Functional Group Transformations on the Pyrrolidinone and Mesityl Moieties of 4-Mesitylpyrrolidin-2-one

The structure of this compound offers two primary sites for functional group transformations: the pyrrolidinone ring and the peripheral mesityl group. The reactivity of each site can be selectively addressed through careful selection of reagents and reaction conditions.

The pyrrolidinone moiety contains a secondary amine and a carbonyl group, both of which are amenable to a variety of chemical modifications. The nitrogen atom can undergo reactions such as N-alkylation and N-acylation. mdpi.comnih.gov N-alkylation introduces an alkyl substituent on the nitrogen atom, which can be crucial for modulating the compound's biological activity or physical properties. researchgate.netnih.govresearchgate.net Similarly, N-acylation, the introduction of an acyl group, can serve as a protecting group strategy or as a means to introduce new functional handles for further derivatization. nih.gov

The mesityl group, a 2,4,6-trimethylphenyl substituent, also presents opportunities for functionalization, although its sterically hindered nature can influence reactivity. The methyl groups on the aromatic ring can potentially undergo oxidation or halogenation under specific conditions, providing pathways to introduce new functional groups such as carboxylic acids or halogens.

| Reaction Type | Reagent/Conditions | Moiety | Product Type |

| N-Alkylation | Alkyl halide, Base | Pyrrolidinone | N-Alkyl-4-mesitylpyrrolidin-2-one |

| N-Acylation | Acyl chloride, Base | Pyrrolidinone | N-Acyl-4-mesitylpyrrolidin-2-one |

Regioselective and Stereoselective Functionalization of this compound

Achieving regioselective and stereoselective functionalization is a key challenge and opportunity in the derivatization of this compound. The pyrrolidinone ring has prochiral centers, and the existing stereocenter at the 4-position can direct the stereochemical outcome of subsequent reactions.

For instance, deprotonation of the pyrrolidinone ring can generate an enolate, which can then react with various electrophiles. The regioselectivity of this reaction (i.e., whether the reaction occurs at the C3 or C5 position) can be controlled by the choice of base and reaction conditions. Furthermore, the stereochemistry of the newly introduced substituent can often be influenced by the steric bulk of the mesityl group, leading to diastereoselective outcomes. Such stereocontrolled reactions are critical for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Ring Modification and Rearrangement Reactions of the this compound Core

Modification of the core pyrrolidinone ring can lead to novel heterocyclic structures with potentially interesting properties. Reactions that involve cleavage of one or more bonds in the ring, followed by rearrangement or recyclization, can dramatically alter the molecular scaffold.

Examples of such transformations include ring-opening reactions, where the lactam bond is cleaved to yield a linear amino acid derivative. Conversely, ring-expansion or ring-contraction reactions can be employed to generate larger or smaller heterocyclic systems. youtube.comyoutube.comyoutube.com While specific examples for this compound are not extensively documented, general methodologies for pyrrolidinone ring modifications, such as the Beckmann rearrangement or Schmidt reaction, could potentially be applied. researchgate.net These types of reactions significantly expand the chemical space accessible from this starting material.

Synthesis of Conjugates and Hybrid Molecules Incorporating this compound

The incorporation of the this compound scaffold into larger molecules through the formation of conjugates and hybrids is a promising strategy for developing new therapeutic agents and functional materials. mdpi.com This approach leverages the desirable properties of the pyrrolidinone core while introducing new functionalities from other molecular entities.

Conjugation can be achieved by linking this compound to other molecules, such as peptides, steroids, or other heterocyclic systems, via a suitable linker. nih.gov The functional groups on the pyrrolidinone ring (e.g., the nitrogen atom or a functional group introduced on the mesityl ring) can serve as attachment points for these linkers. The resulting hybrid molecules may exhibit synergistic effects, combining the biological activities or physical properties of the individual components.

| Hybrid Molecule Type | Linkage Strategy | Potential Application |

| Peptide Conjugate | Amide bond formation | Targeted drug delivery |

| Steroid Hybrid | Ester or ether linkage | Novel therapeutic agents |

| Heterocycle Conjugate | C-C or C-N bond formation | Materials with unique photophysical properties |

Computational and Theoretical Chemistry Studies of 4 Mesitylpyrrolidin 2 One

Quantum Mechanical Investigations of Electronic Structure and Reactivity of 4-Mesitylpyrrolidin-2-one

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to investigating the electronic properties of this compound. arabjchem.orgnih.gov These calculations provide a detailed picture of electron distribution, which governs the molecule's stability and chemical reactivity.

Detailed Research Findings: DFT studies on related pyrrolidinone systems have been used to optimize ground-state geometries and analyze key electronic descriptors. arabjchem.orgnih.gov For this compound, such calculations would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. tandfonline.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum mechanical calculations. tandfonline.com An MEP map for this compound would visualize the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, such as the oxygen atom of the carbonyl group. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Global reactivity descriptors, calculated from the energies of the frontier orbitals, can quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). In studies of similar heterocyclic compounds, these parameters have been successfully used to rationalize the outcomes of chemical reactions. nih.gov

Table 5.1.1: Representative Quantum Chemical Descriptors for a Pyrrolidinone Analog This table presents theoretical data for a representative pyrrolidinone derivative, illustrating the typical outputs of a DFT analysis, as specific data for this compound is not available in the cited literature.

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.3 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 3.8 D |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

| Electronegativity (χ) | Tendency to attract electrons | 3.85 eV |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 2.79 eV |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional shape and flexibility of this compound are critical to its interactions and properties. Conformational analysis explores the different spatial arrangements of the molecule and their relative energies, while molecular dynamics (MD) simulations model its movement over time. biorxiv.orgbeilstein-journals.org

Detailed Research Findings: For this compound, a key structural question is the relative orientation of the bulky mesityl group with respect to the five-membered pyrrolidinone ring. Conformational analysis, using methods ranging from molecular mechanics to higher-level DFT calculations, can identify the most stable conformers. beilstein-journals.orgresearchgate.net The analysis would involve rotating the single bond connecting the mesityl and pyrrolidinone rings to generate a potential energy surface, identifying the low-energy minima. These stable conformations are dictated by a balance of steric hindrance from the ortho-methyl groups on the mesityl ring and electronic effects.

Molecular dynamics simulations offer a more dynamic picture. asm.org An MD simulation of this compound, often placed in a simulated solvent environment, would track the motions of every atom over a set period (from nanoseconds to microseconds). biorxiv.orgbiorxiv.org This allows for the observation of conformational transitions and the exploration of the molecule's accessible conformational space. asm.org Analysis of the MD trajectory can reveal the most populated conformational states, the flexibility of the pyrrolidinone ring (which can adopt various "envelope" or "twist" conformations), and the dynamics of intramolecular hydrogen bonds, if any. For complex systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed, where the core of the molecule is treated with high-level quantum mechanics and the surrounding environment (like a solvent or protein active site) is treated with classical mechanics. biorxiv.orgbiorxiv.org

Table 5.2.1: Example of Conformational Energy Profile for a 4-Arylpyrrolidinone Analog This table illustrates how the relative energy of a 4-arylpyrrolidinone analog might change with the torsion angle between the aryl and pyrrolidinone rings. Specific values for this compound would require dedicated computational study.

| Torsion Angle (Aryl-C4-N-C1) | Relative Energy (kcal/mol) | Conformation Description |

|---|---|---|

| 0° | +5.2 | Eclipsed (Sterically hindered) |

| 45° | +1.5 | Skewed |

| 90° | 0.0 | Perpendicular (Most stable) |

| 135° | +1.8 | Skewed |

| 180° | +4.8 | Eclipsed (Sterically hindered) |

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data for this compound

Computational chemistry is widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming molecular structures determined through synthesis and for interpreting complex experimental spectra.

Detailed Research Findings: The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework. arabjchem.org The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. Comparing the predicted spectrum with the experimental one helps in the unambiguous assignment of each signal to a specific proton or carbon atom in the molecule. arabjchem.orgrsc.org

Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated. arabjchem.org These calculations yield the frequencies and intensities of the fundamental vibrational modes. For this compound, this would allow for the identification of characteristic peaks, such as the C=O stretch of the lactam ring, the N-H stretch, and various C-H and C-C vibrations from the mesityl group. A known issue with theoretical frequency calculations is that they often overestimate the true values due to the harmonic approximation. Therefore, the calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data.

Table 5.3.1: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Shifts for a Pyrrolidinone Moiety This table shows a representative correlation between chemical shifts calculated via DFT and experimental values for a related pyrrolidinone structure. arabjchem.org This demonstrates the accuracy typically achievable.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C=O | 178.5 | 176.2 | +2.3 |

| C-N | 45.1 | 44.8 | +0.3 |

| CH₂ (alpha to C=O) | 32.4 | 31.9 | +0.5 |

| CH (at position 4) | 40.8 | 40.1 | +0.7 |

In Silico Reaction Pathway Modeling for this compound Synthesis and Transformations

Computational modeling can be extended to map out entire reaction pathways, providing deep insights into reaction mechanisms for both the synthesis and subsequent transformations of this compound.

For example, in a study of a [3+2] cycloaddition reaction involving a pyrrolidinone derivative, DFT calculations were able to explain the observed chemo-, regio-, and stereoselectivities by comparing the activation barriers of all possible reaction channels. nih.gov The pathway with the lowest activation energy is the one that is kinetically favored. rsc.org This type of analysis for the synthesis of this compound would clarify the mechanism and could be used to optimize reaction conditions to favor the desired product.

Similarly, the reactivity and potential transformations of the final molecule can be modeled. For instance, the hydrolysis of the lactam ring can be studied by modeling the approach of a water molecule or hydroxide (B78521) ion, locating the relevant transition states for the addition-elimination mechanism. These in silico models provide a molecular-level understanding of why certain reactions are favorable and how the molecule's structure influences its chemical behavior.

Molecular Recognition and Biochemical Interaction Profiling of 4 Mesitylpyrrolidin 2 One

In Silico Ligand-Protein Docking and Interaction Analysis for 4-Mesitylpyrrolidin-2-one Derivatives

While specific docking studies exclusively on this compound are not extensively detailed in publicly available literature, broader research on pyrrolidin-2-one derivatives provides a framework for understanding its potential interactions. These studies often employ molecular docking simulations to predict the binding affinities and modes of interaction between these compounds and various protein targets.

For instance, research on similar pyrrolidin-2-one scaffolds has explored their interactions with enzymes such as lipoxygenases (LOX), inducible nitric oxide synthase (iNOS), and acetylcholinesterase (AChE). These studies reveal that the pyrrolidin-2-one core can serve as a crucial anchor within the active sites of these proteins. The interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specific substituents on the pyrrolidin-2-one ring play a significant role in determining the binding specificity and affinity for a particular target.

In the hypothetical docking of this compound, the mesityl group, with its bulky and hydrophobic nature, would be expected to occupy a hydrophobic pocket within a target protein's binding site. The carbonyl group of the pyrrolidin-2-one ring is a potential hydrogen bond acceptor, while the nitrogen atom could act as a hydrogen bond donor, further stabilizing the ligand-protein complex.

Identification of Putative Biological Targets Through Chemoinformatics for this compound

Chemoinformatic approaches are instrumental in identifying potential biological targets for novel compounds by comparing their structural and physicochemical properties to those of known bioactive molecules. For this compound, these methods can help generate a list of putative protein targets, guiding further experimental validation.

By screening this compound against large databases of chemical structures and their associated biological activities, potential targets can be inferred. This process, often referred to as target prediction or target fishing, leverages the principle of chemical similarity, where structurally similar molecules are likely to have similar biological activities. The pyrrolidin-2-one moiety is a common feature in a variety of biologically active compounds, suggesting that this compound could interact with a range of protein families.

The predicted targets for pyrrolidin-2-one derivatives often include enzymes involved in inflammatory pathways and neurological processes. These predictions are based on the collective data from numerous compounds containing this core structure.

Mechanistic Hypotheses for Molecular Interactions of this compound with Biomolecules

Based on the structural features of this compound and insights from related compounds, several mechanistic hypotheses for its molecular interactions with biomolecules can be proposed. The interaction is likely initiated by the recognition of the compound by a specific binding pocket on a target protein.

The key molecular interactions that could contribute to the biological activity of this compound include:

Hydrophobic Interactions: The prominent mesityl group is expected to be a key driver of binding, inserting into hydrophobic cavities of target proteins. This type of interaction is crucial for the stability of many ligand-protein complexes.

Hydrogen Bonding: The lactam ring of the pyrrolidin-2-one structure provides opportunities for hydrogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, while the amide nitrogen can serve as a hydrogen bond donor. These interactions are critical for orienting the molecule within the active site and contributing to binding affinity.

Applications of 4 Mesitylpyrrolidin 2 One in Organic Synthesis and Materials Science

4-Mesitylpyrrolidin-2-one as a Chiral Building Block in Complex Molecule Synthesis

Detailed research explicitly outlining the use of this compound as a chiral building block in the synthesis of complex molecules is not extensively documented in widely accessible scientific literature. The pyrrolidin-2-one core structure is a well-established pharmacophore and a versatile synthetic intermediate. researchgate.netrsc.org Chiral variants of this lactam are recognized as valuable precursors for a variety of biologically active compounds and natural products. acs.orgresearchgate.net The general strategy involves leveraging the stereocenter(s) on the pyrrolidinone ring to induce chirality in subsequent synthetic transformations, ultimately leading to the enantioenriched target molecules. researchgate.net

However, specific examples and detailed schemes for the application of the 4-mesityl substituted variant in multi-step total synthesis or the construction of complex molecular architectures are not readily found.

Utilization of this compound in the Design of Novel Organic Materials

The application of this compound in the design and synthesis of novel organic materials is a highly specialized area of research. While pyrrolidone derivatives, in general, have been explored for various material applications due to their chemical and physical properties, wikipedia.org specific studies detailing the incorporation of this compound into polymers, liquid crystals, or other functional organic materials are not prominently featured in the available literature. The bulky and rigid nature of the mesityl group could potentially be exploited to influence the solid-state packing and photophysical properties of materials, but concrete research findings on this specific compound are sparse.

Role of this compound in Catalytic Systems (e.g., as a Ligand or Organocatalyst Component)

The pyrrolidine (B122466) scaffold is a cornerstone in the field of asymmetric catalysis, with numerous proline-derived organocatalysts being successfully employed in a wide range of enantioselective transformations. nih.govmdpi.com These catalysts typically operate through enamine or iminium ion intermediates. rsc.org Furthermore, chiral pyrrolidine derivatives are frequently used as ligands in transition metal catalysis. researchgate.netnih.gov

Advanced Structural Characterization Techniques for 4 Mesitylpyrrolidin 2 One Research

High-Resolution X-ray Crystallography for Solid-State Conformation and Packing of 4-Mesitylpyrrolidin-2-one and its Derivatives

High-resolution X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. For this compound and its derivatives, X-ray crystallography reveals the specific puckering of the pyrrolidin-2-one ring, the orientation of the mesityl group relative to the lactam ring, and the intermolecular interactions that govern the crystal packing.

When a suitable single crystal of a this compound derivative is irradiated with X-rays, the resulting diffraction pattern can be analyzed to generate an electron density map, from which the atomic positions are determined. The outcomes of such an analysis include the unit cell dimensions, the space group, and the exact coordinates of each atom.

Key structural features that can be elucidated include:

Pyrrolidin-2-one Ring Conformation: The five-membered lactam ring is not planar and typically adopts an envelope or twist conformation. X-ray data can precisely define which atoms deviate from the mean plane and by how much.

Substituent Orientation: The analysis confirms the stereochemistry and the spatial orientation of the mesityl group at the C4 position. The torsion angles between the pyrrolidinone ring and the aromatic mesityl ring are accurately measured.

While specific crystallographic data for this compound is not publicly available, the following table presents representative data for a related substituted monocyclic β-lactam derivative to illustrate the type of information obtained from an X-ray diffraction study. researchgate.net

| Parameter | Illustrative Value for a Lactam Derivative researchgate.net |

| Chemical Formula | C₂₄H₂₃NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.12 |

| b (Å) | 12.55 |

| c (Å) | 19.89 |

| α (°) | 90 |

| β (°) | 95.3 |

| γ (°) | 90 |

| Volume (ų) | 3514 |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.228 |

| Key Interactions | Intermolecular Hydrogen Bonding |

This detailed structural information is invaluable for computational modeling, understanding structure-activity relationships, and for solid-state characterization.

Multi-Nuclear and Multi-Dimensional NMR Spectroscopy for Elucidating Solution-State Dynamics and Complex Structures of this compound Derivatives

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for investigating the structure, dynamics, and interactions of molecules in solution. nih.gov For this compound derivatives, multi-nuclear and multi-dimensional NMR experiments are essential for a comprehensive understanding of their behavior in a liquid environment, which is often more relevant to their intended chemical applications.

Multi-Nuclear NMR involves observing nuclei other than protons (¹H), such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). nih.gov

¹³C NMR: Provides information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, allowing for the identification of carbonyl, aromatic, and aliphatic carbons.

¹⁵N NMR: Directly probes the nitrogen atom of the lactam ring. The ¹⁵N chemical shift is sensitive to hybridization, hydrogen bonding, and tautomeric equilibria (lactam-lactim tautomerism), offering unique insights into the amide bond's character. nih.gov

Multi-Dimensional NMR experiments resolve crowded spectra and establish connectivity between atoms, which is crucial for unambiguous structure determination.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H). This helps in tracing out the proton network within the pyrrolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. It is a highly sensitive experiment that maps each proton to the carbon it is attached to, providing a powerful method for assigning the signals of the carbon skeleton. jst-ud.vn

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This is critical for establishing the connectivity across quaternary carbons (like the carbonyl carbon and substituted aromatic carbons) and for linking the mesityl substituent to the pyrrolidinone ring. jst-ud.vn

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the premier NMR technique for probing spatial relationships. youtube.com NOESY detects correlations between protons that are close in space (< 5 Å), irrespective of whether they are connected through bonds. nanalysis.com For this compound, NOESY can determine the relative stereochemistry and preferred conformation in solution by identifying through-space interactions between protons on the mesityl group and protons on the lactam ring. frontiersin.orgacdlabs.com This is particularly useful for understanding the rotational dynamics around the C4-mesityl bond.

The following tables provide hypothetical but representative NMR data for this compound, based on known chemical shift ranges for similar structures. jst-ud.vnresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2 (C=O) | - | ~175 |

| C3 | ~2.5 (m, 2H) | ~35 |

| C4 | ~3.0 (m, 1H) | ~45 |

| C5 | ~3.5 (m, 2H) | ~48 |

| N1-H | ~7.5 (s, 1H) | - |

| Mesityl-Ar | ~6.9 (s, 2H) | ~129 |

| Mesityl-Ar (quaternary) | - | ~137, ~138 |

| Mesityl-CH₃ | ~2.2 (s, 9H) | ~21 |

Table 2: Key 2D NMR Correlations for Structural Elucidation

| Experiment | Observed Correlation (Proton → Atom) | Structural Information Deduced |

| COSY | H4 ↔ H3, H5 | Connectivity within the pyrrolidinone ring |

| HSQC | H3 ↔ C3; H4 ↔ C4; H5 ↔ C5 | Direct C-H bond assignments |

| HMBC | H3, H5 → C2 (Carbonyl) | Confirms the γ-lactam structure |

| HMBC | Mesityl-Ar-H → C4 | Confirms the attachment of the mesityl ring to C4 |

| NOESY | Mesityl-CH₃ ↔ H4/H3/H5 | Determines the preferred rotational conformation (rotamer) of the mesityl group relative to the lactam ring |

By integrating these advanced NMR techniques, a comprehensive dynamic model of this compound in solution can be constructed, providing crucial information that complements the static solid-state structure obtained from X-ray crystallography.

Future Research Directions and Unexplored Avenues in 4 Mesitylpyrrolidin 2 One Chemistry

Emerging Synthetic Methodologies for 4-Mesitylpyrrolidin-2-one Analogues

The development of novel and efficient synthetic routes is paramount for exploring the chemical space around this compound. While classical methods for pyrrolidinone synthesis exist, recent advancements in organic chemistry offer promising new strategies for creating a diverse library of its analogues. chemicalbook.com

One emerging approach involves the use of donor-acceptor (DA) cyclopropanes. A recently developed method details a Lewis acid-catalyzed reaction of DA cyclopropanes with primary amines, such as anilines and benzylamines, which proceeds through the opening of the cyclopropane (B1198618) ring followed by in situ lactamization to form 1,5-substituted pyrrolidin-2-ones. mdpi.comnih.gov This strategy is notable for its broad substrate scope and could be adapted to synthesize analogues of this compound by employing appropriately substituted cyclopropanes. nih.gov

Another innovative strategy is the selective synthesis of pyrrolidin-2-ones through the ring contraction and deformylative functionalization of piperidine (B6355638) derivatives. rsc.org This domino process, involving the in situ formation and subsequent transformation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate, allows for the selective synthesis of pyrrolidin-2-ones from readily available piperidines. rsc.org The selectivity can be tuned by the choice of oxidant and additives, offering a versatile platform for generating novel analogues. rsc.org

Furthermore, stereoselective methods are crucial for accessing optically pure pyrrolidinone derivatives, which are often required for biological applications. mdpi.com Enantioselective approaches, such as the cyclization of acyclic precursors using chiral catalysts, represent a key area for future development. mdpi.com For instance, the cyclization of specific alcohols using sodium hydride (NaH) in dimethylformamide (DMF) has been shown to produce Boc-protected pyrrolidines with high yield, a method that could be explored for creating chiral this compound analogues. mdpi.com

| Methodology | Key Features | Potential for this compound Analogues | Reference |

|---|---|---|---|

| Donor-Acceptor (DA) Cyclopropane Ring Opening | Lewis acid-catalyzed; In situ lactamization; Broad scope with various amines. | Allows for diverse N-substituents and potentially varied substituents at the 5-position. | mdpi.comnih.gov |

| Piperidine Ring Contraction | Domino reaction; Tunable selectivity with oxidants/additives. | Offers a novel disconnection approach starting from substituted piperidines. | rsc.org |

| Stereoselective Cyclization of Acyclic Precursors | Enantioselective; Access to optically pure compounds. | Crucial for synthesizing specific stereoisomers for biological evaluation. | mdpi.com |

Computational Design of Novel this compound Derivatives with Enhanced Reactivity Profiles

Computational chemistry provides powerful tools for the rational design of novel molecules with tailored properties, bypassing the need for extensive trial-and-error synthesis. researchgate.net For this compound, computational methods can be employed to design derivatives with enhanced reactivity, specific binding affinities, or desirable physicochemical properties.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be instrumental. By developing atom-based 3D-QSAR models, it is possible to predict the biological activity of newly designed compounds. researchgate.net For example, a 3D-QSAR model developed for a series of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors showed high predictive power, guiding the synthesis of more potent molecules. researchgate.net A similar approach could be used to design this compound derivatives for various biological targets.

Molecular docking and molecular dynamics (MD) simulations are other key computational tools. Docking studies can predict the binding mode and affinity of a ligand to a protein target, while MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex. researchgate.net These methods have been successfully used to design pyrrolidin-2-one derivatives as potential inhibitors for enzymes like acetylcholinesterase. researchgate.net

Furthermore, quantum chemical studies can elucidate reaction mechanisms and predict reactivity. nih.govrsc.org By calculating the energy barriers of different reaction pathways, it is possible to design derivatives with enhanced reactivity for specific chemical transformations. For instance, computational studies on the synthesis of pyrrolidinedione derivatives have detailed the energy profiles of various steps, including Michael addition and cyclization, providing a basis for optimizing reaction conditions and substrate design. nih.govrsc.org

| Computational Technique | Application | Predicted Outcome | Reference |

|---|---|---|---|

| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Predicting the biological activity of designed analogues. | Potency (e.g., IC50 values) against a specific target. | researchgate.net |

| Molecular Docking | Predicting the binding mode and affinity of a molecule to a receptor. | Binding energy and key interactions with the target protein. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of a molecule-receptor complex over time. | Stability of the complex, conformational changes. | researchgate.net |

| Quantum Chemical Calculations (e.g., DFT) | Elucidating reaction mechanisms and calculating reaction energies. | Transition state energies, reaction barriers, and reactivity indices. | nih.govrsc.org |

Exploration of this compound in Novel Chemical Technologies

The unique structural features of the pyrrolidinone ring suggest that this compound and its derivatives could find applications in a range of novel chemical technologies, extending beyond their traditional use as pharmaceutical intermediates. chemicalbook.com

One significant area is asymmetric organocatalysis. Chiral pyrrolidine (B122466) scaffolds are central to many privileged organocatalysts that promote a variety of chemical transformations in an enantioselective manner. mdpi.com The development of chiral analogues of this compound could lead to a new class of organocatalysts. The sterically demanding mesityl group could impart unique selectivity and reactivity in reactions such as Michael additions, aldol (B89426) reactions, or Diels-Alder cycloadditions. mdpi.com

Another unexplored avenue is in the field of materials science. The parent compound, 2-pyrrolidone, can undergo ring-opening polymerization in the presence of a base to form polypyrrolidone, also known as Nylon 4. chemicalbook.com This polymer has potential applications as a textile fiber and film-forming material. chemicalbook.com It is conceivable that this compound could be investigated as a monomer for creating novel functional polymers. The bulky mesityl group would be expected to significantly influence the polymer's properties, such as its thermal stability, solubility, and mechanical characteristics, potentially leading to new materials with specialized applications.

Finally, the high polarity and stability of the pyrrolidinone ring make it an excellent solvent. wikipedia.orgchemicalbook.com While 2-pyrrolidone and N-methylpyrrolidone are widely used industrial solvents, derivatives like this compound could be explored as specialty solvents or as components in advanced formulations, such as electrolytes for energy storage devices or as media for specific catalytic reactions where the mesityl group could play a role in controlling solubility or reactivity.

| Technological Area | Potential Role of this compound | Anticipated Advantages | Reference |

|---|---|---|---|

| Asymmetric Organocatalysis | As a scaffold for new chiral catalysts. | The mesityl group may induce high stereoselectivity in catalytic transformations. | mdpi.com |

| Materials Science | As a monomer for novel functional polymers via ring-opening polymerization. | The bulky substituent could lead to polymers with unique thermal and mechanical properties. | chemicalbook.com |

| Advanced Solvents/Formulations | As a specialty solvent or component in electrolytes or reaction media. | High boiling point, polarity, and chemical stability, with the mesityl group modifying solubility characteristics. | wikipedia.orgchemicalbook.com |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-Mesitylpyrrolidin-2-one, and how are intermediates characterized?

- Methodology : The synthesis typically involves cyclization of mesityl-substituted precursors or functionalization of pyrrolidinone cores. For example, Mitsunobu reactions (commonly used for ether formation) can introduce mesityl groups via nucleophilic substitution . Intermediates are characterized using - and -NMR to confirm regioselectivity, while mass spectrometry (MS) validates molecular weight. High-performance liquid chromatography (HPLC) with UV detection (as per pharmaceutical standards) ensures purity ≥95% .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow OSHA-compliant guidelines for pyrrolidinone derivatives:

- Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation or dermal contact .

- In case of exposure, rinse skin with soap/water for 15 minutes; if inhaled, administer artificial respiration and seek medical attention .

- Store in airtight containers at 2–8°C to prevent degradation .

Q. Which analytical techniques are optimal for structural elucidation and purity assessment?

- Methodology :

- Structural analysis : X-ray crystallography resolves stereochemistry, while IR spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups .

- Purity : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) detects impurities at 0.1% threshold .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties like HOMO-LUMO gaps and Fukui indices to predict nucleophilic/electrophilic sites . Molecular docking studies (AutoDock Vina) assess binding affinities with biological targets, such as enzymes in drug discovery pipelines .

Q. How to resolve contradictions in pharmacological data across studies (e.g., varying IC values)?

- Methodology : Conduct a systematic review (Cochrane guidelines) to evaluate study heterogeneity . Use meta-analysis (R’s

metaforpackage) to pool data, applying random-effects models to account for variability in assay conditions (e.g., cell lines, incubation times) . Sensitivity analyses exclude outliers, and funnel plots assess publication bias.

Q. What strategies optimize yield in multi-step syntheses of this compound derivatives?

- Methodology :

- Stepwise optimization : Design experiments using Taguchi methods to vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions via ANOVA .

- Scale-up challenges : Monitor reaction exotherms with inline IR spectroscopy; use continuous-flow reactors to enhance heat dissipation and reproducibility .

Data and Experimental Design

Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?

- Methodology :

- Variable selection : Synthesize analogs with systematic modifications (e.g., mesityl substituents, pyrrolidinone ring substitutions) .

- Biological assays : Use dose-response curves (log[concentration] vs. % inhibition) to calculate IC values. Validate results with triplicate runs and positive controls (e.g., known kinase inhibitors) .

Q. What statistical approaches validate reproducibility in kinetic studies of this compound degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.